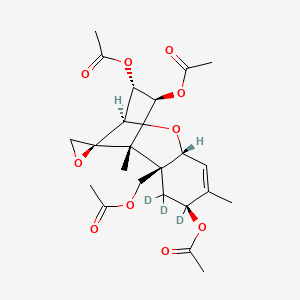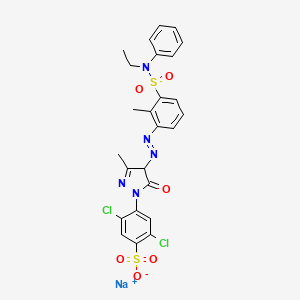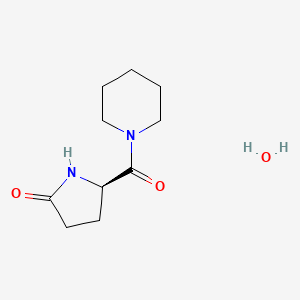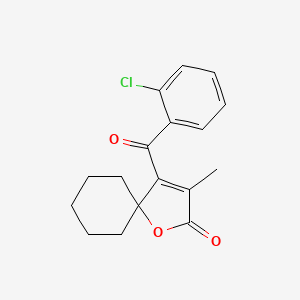
7,7,8-Trideuterioneosolaniol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,8-Trideuterioneosolaniol diacetate is a chemical compound with the molecular formula C23H30O10 and a molecular weight of 469.4968 . It is a derivative of neosolaniol, a type of trichothecene mycotoxin produced by certain species of fungi. The compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 7,7,8-Trideuterioneosolaniol diacetate involves several steps, starting from the parent compound neosolaniolThe acetylation of the hydroxyl groups in neosolaniol is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
7,7,8-Trideuterioneosolaniol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent compound neosolaniol.
Wissenschaftliche Forschungsanwendungen
7,7,8-Trideuterioneosolaniol diacetate has several scientific research applications:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Biology: The compound is used in studies related to fungal metabolism and the biosynthesis of trichothecene mycotoxins.
Medicine: Research on the toxicological effects of trichothecene mycotoxins often involves the use of labeled compounds like this compound to track their distribution and metabolism in biological systems.
Industry: The compound can be used in the development of analytical methods for detecting and quantifying trichothecene mycotoxins in food and agricultural products
Vergleich Mit ähnlichen Verbindungen
7,7,8-Trideuterioneosolaniol diacetate is similar to other trichothecene mycotoxins such as T-2 toxin, deoxynivalenol, and diacetoxyscirpenol. its unique feature is the presence of deuterium atoms, which makes it particularly useful in research involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in various systems. Similar compounds include:
T-2 Toxin: Another trichothecene mycotoxin with similar toxicological properties.
Diacetoxyscirpenol: A trichothecene mycotoxin with similar chemical structure and biological activity
Eigenschaften
| 112818-29-8 | |
Molekularformel |
C23H30O10 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
[(1S,2R,4S,7R,9R,10R,11S,12S)-4,10,11-triacetyloxy-3,3,4-trideuterio-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C23H30O10/c1-11-7-17-22(9-28-12(2)24,8-16(11)30-13(3)25)21(6)19(32-15(5)27)18(31-14(4)26)20(33-17)23(21)10-29-23/h7,16-20H,8-10H2,1-6H3/t16-,17+,18+,19+,20+,21+,22+,23-/m0/s1/i8D2,16D |
InChI-Schlüssel |
GSLBJZJTYRGQOS-KJGPIUMUSA-N |
Isomerische SMILES |
[2H][C@]1(C(=C[C@@H]2[C@](C1([2H])[2H])([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C)C)OC(=O)C |
Kanonische SMILES |
CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)





